

A Comparative Spectroscopic Guide to 1,4-Benzenedimethanol and Its Derivatives

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Compound of Interest

Compound Name: *1,4-Benzenedimethanol*

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This guide provides a detailed comparative analysis of the spectroscopic properties of **1,4-Benzenedimethanol** and its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,4-Benzenedimethanol** and two common derivatives: Terephthalaldehyde and 1,4-Diacetylbenzene. These derivatives were chosen to illustrate the influence of the oxidation state of the benzylic functional groups on the spectroscopic signatures.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Compound Name	Structure	Aromatic Protons (ppm)	Benzyllic/Functional Group Protons (ppm)
1,4-Benzenedimethanol	 1,4-Benzenedimethanol	~7.37 (s)	~4.67 (s, -CH ₂), ~1.75 (s, -OH)[1]
Terephthalaldehyde	 Terephthalaldehyde	8.05 (s)	10.15 (s, -CHO)
1,4-Diacetylbenzene	 1,4-Diacetylbenzene	7.98 (s)	2.62 (s, -COCH ₃)[2]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound Name	Aromatic C (ppm)	Aromatic C-X (ppm)	Benzyllic/Functional Group C (ppm)
1,4-Benzenedimethanol	~127.0[1]	~140.0[1]	~64.0 (-CH ₂)[1]
Terephthalaldehyde	130.1	136.5	191.9 (-CHO)
1,4-Diacetylbenzene	128.5	139.6	26.7 (-CH ₃), 197.7 (C=O)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound Name	O-H Stretch	C-H (sp ²) Stretch	C=O Stretch	C-O Stretch
1,4-Benzenedimethanol	3300-3400 (broad)	3100-3000	-	1010-1050
Terephthalaldehyde	-	2850, 2750 (aldehyde)	1700	-
1,4-Diacetylbenzene	-	3100-3000	1680	-

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Name	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1,4-Benzenedimethanol	138[3][4]	120, 107, 91, 79[3]
Terephthalaldehyde	134[5]	133, 105, 77[5]
1,4-Diacetylbenzene	162[2]	147, 119, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
 - Ensure the solution height in the NMR tube is at least 4 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

- For ^{13}C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.
 - Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
 - Gently mix the sample and KBr, then grind the mixture thoroughly to ensure it is homogenous.
 - Transfer the mixture to a pellet press and apply high pressure to form a small, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm^{-1} .
- Data Processing and Analysis:
 - The instrument software will automatically perform the Fourier transform and background subtraction.
 - Analyze the resulting spectrum by identifying the characteristic absorption bands (in cm^{-1}) and assigning them to the corresponding functional group vibrations.

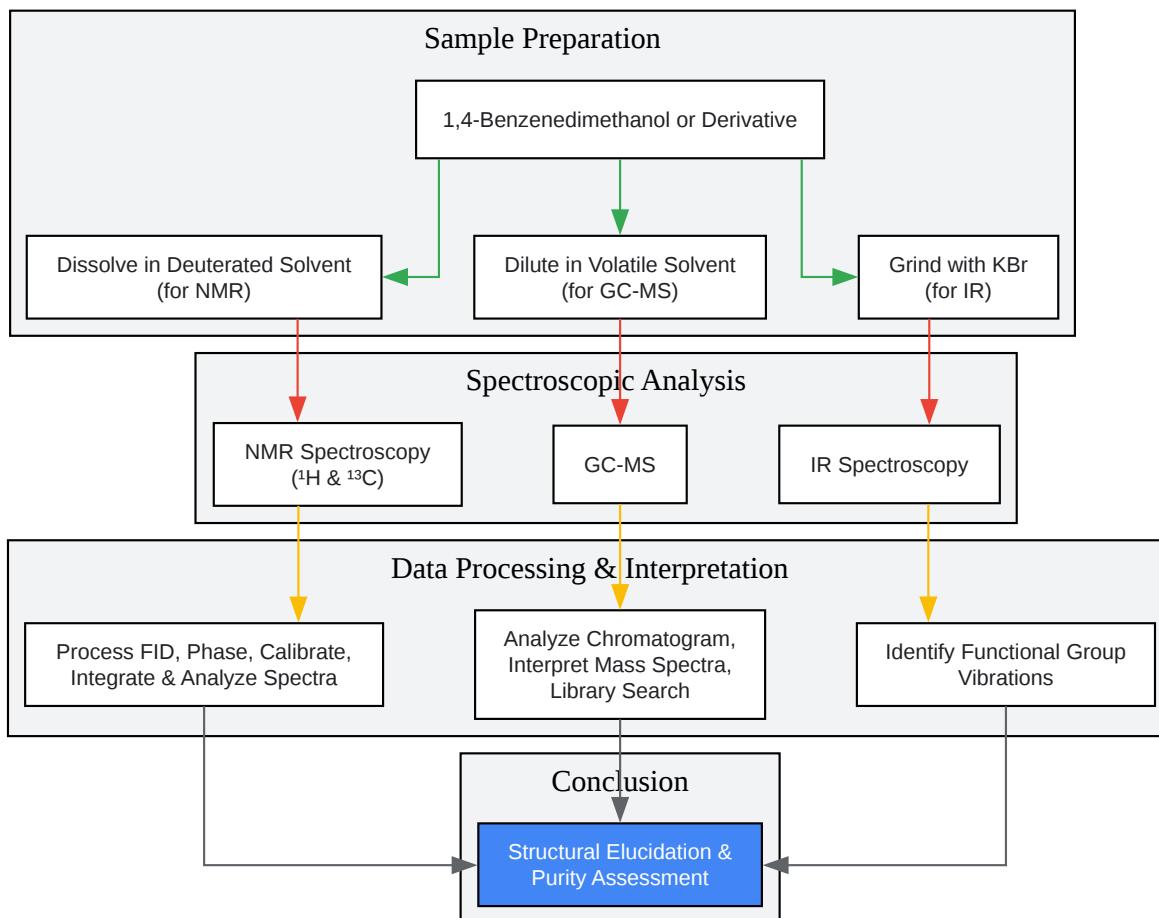
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 10 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
 - Ensure the sample is fully dissolved and free of any particulate matter. If necessary, centrifuge or filter the solution.
 - Transfer the solution to a 1.5 mL glass GC autosampler vial.
- Instrumental Analysis:
 - Set the GC oven temperature program to achieve separation of the components of interest. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
 - Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
 - Use a suitable capillary column, such as a non-polar DB-5ms or equivalent.
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

- Set the mass spectrometer to scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
- Data Analysis:
 - Analyze the total ion chromatogram (TIC) to identify the retention times of the eluted compounds.
 - Examine the mass spectrum corresponding to each chromatographic peak.
 - Identify the molecular ion peak (if present) and analyze the fragmentation pattern.
 - Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) for compound identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of **1,4-Benzenedimethanol** and its derivatives.

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Caption: Workflow for the spectroscopic identification of **1,4-Benzenedimethanol** and its derivatives.

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